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3-Acetyl-2-methylbenzonitrile

Cat. No.: B8250802
M. Wt: 159.18 g/mol
InChI Key: DDQOFMHOGWBENU-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles and Acetophenones in Organic Synthesis

Aryl nitriles, aromatic compounds bearing a cyano (-C≡N) group, are integral to organic synthesis. researchgate.net Their prevalence spans a wide array of applications, from pharmaceuticals and agrochemicals to dyes and materials science. researchgate.netrsc.org The cyano group is a valuable functional handle, readily convertible into other important moieties such as amines, carboxylic acids, and amides, thus providing a gateway to diverse chemical transformations. researchgate.net Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions. bohrium.com More contemporary approaches often involve transition metal-catalyzed cyanations, which offer improved efficiency and substrate scope. researchgate.netbohrium.com

Acetophenones, characterized by an acetyl group (-COCH₃) attached to a benzene (B151609) ring, are another cornerstone of organic synthesis. ichem.md They serve as crucial precursors in the manufacturing of pharmaceuticals, resins, and flavoring agents. britannica.com The acetyl group's reactivity allows for a multitude of chemical modifications, including the formation of heterocyclic compounds, which are prevalent in biologically active molecules. ichem.md The Claisen-Schmidt reaction, for instance, utilizes acetophenones to produce chalcones, a class of compounds with notable biological activities. ichem.md

Role of 3-Acetyl-2-methylbenzonitrile as a Versatile Intermediate

This compound uniquely combines the functional attributes of both aryl nitriles and acetophenones. This dual functionality makes it a highly versatile intermediate in the synthesis of a wide range of more complex molecules. arborpharmchem.com Its structure, featuring a benzonitrile (B105546) core substituted with an acetyl group, provides multiple reactive sites for further chemical elaboration.

The strategic positioning of the acetyl and methyl groups on the benzonitrile framework influences the compound's reactivity and allows for the targeted synthesis of specific isomers. For instance, research has demonstrated the use of related substituted benzonitriles in the synthesis of potent insecticides and pharmaceutical agents. The presence of both a nitrile and a ketone group allows for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular scaffolds.

Scope and Research Trajectories Pertaining to this compound

The research landscape for this compound and its analogs is expanding, driven by the demand for novel chemical entities in various fields. Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and sustainable methods for the synthesis of substituted benzonitriles. This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact. rsc.orgrsc.org

Medicinal Chemistry Applications: The structural motifs present in this compound are found in numerous biologically active compounds. Researchers are investigating its potential as a scaffold for the development of new therapeutic agents, including inhibitors of enzymes and modulators of cellular receptors. For example, derivatives of methylbenzonitrile have been explored as dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov

Materials Science: The unique electronic and structural properties of aryl nitriles make them attractive for applications in materials science, including the development of polymers and molecular electronics. rsc.org

The continued exploration of the chemical reactivity and potential applications of this compound is poised to yield significant advancements in both academic and industrial research.

Compound Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B8250802 3-Acetyl-2-methylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQOFMHOGWBENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 3 Acetyl 2 Methylbenzonitrile

Regioselective Functionalization of the Benzonitrile (B105546) Core

The primary challenge in synthesizing 3-acetyl-2-methylbenzonitrile lies in the regioselective introduction of the acetyl group at the C-3 position of the 2-methylbenzonitrile scaffold. This requires careful consideration of directing group effects and the choice of appropriate reagents and reaction conditions.

Strategic Acylation Approaches for 3-Acetyl Moiety Introduction

Friedel-Crafts acylation is a common method for introducing an acetyl group onto an aromatic ring. In the context of 2-methylbenzonitrile, direct acylation can lead to a mixture of isomers. However, by modifying the reaction conditions and utilizing specific catalysts, the regioselectivity can be controlled. For instance, the use of a Lewis acid catalyst like aluminum chloride (AlCl₃) with acetyl chloride or acetic anhydride (B1165640) can facilitate the acylation. Temperature control is crucial, with reactions often performed at 0–5°C to enhance regioselectivity.

An alternative approach involves the acylation of the anion of 2-methylbenzonitrile. tandfonline.com Deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic species that can react with an acylating agent. tandfonline.com To avoid side reactions like double addition, which can occur with simple acid chlorides, the use of N-methoxy-N-methylamides (Weinreb amides) as the acylating reagent has proven effective. tandfonline.com

Cyanation Techniques for Benzonitrile Formation

The introduction of the nitrile group is another critical step. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts. nih.gov Modern palladium-catalyzed cyanation reactions offer a milder and more functional-group-tolerant alternative. nih.gov These methods can utilize various cyanide sources, including potassium hexacyanoferrate(II) and zinc cyanide, which are less toxic. nih.govorganic-chemistry.org The choice of ligands and the palladium precatalyst is crucial for achieving high yields and preventing catalyst deactivation by the cyanide ion. nih.gov

Recent advancements have introduced novel cyanation methods, such as a nickel-catalyzed reductive coupling using the bench-stable electrophilic CN reagent 2-methyl-2-phenyl malononitrile (B47326) (MPMN), which avoids the in-situ release of free cyanide. organic-chemistry.org Another innovative approach involves a one-pot iridium-catalyzed C-H borylation followed by a copper-mediated cyanation, allowing for the direct conversion of C-H bonds to nitriles. acs.org

Multi-Step Organic Transformations in this compound Synthesis

The synthesis of this compound often involves a sequence of reactions to build the target molecule. These multi-step strategies can be designed in a convergent or divergent manner, allowing for the synthesis of various analogs.

Sequential Functional Group Interconversions

A common strategy involves the sequential introduction and modification of functional groups on a pre-existing benzene (B151609) ring. For instance, a synthetic route could start with a substituted toluene (B28343) derivative, followed by a stepwise acylation and then cyanation. Alternatively, a starting material containing a different functional group, such as a halogen, can be converted to the nitrile through a substitution reaction.

Functional group interconversions can also be employed to modify the acetyl group or other substituents on the ring. For example, the nitrile group of a related cyanoacetophenone derivative can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. chemicalbook.com

Convergent and Divergent Synthetic Routes

Convergent synthetic strategies involve the separate synthesis of key fragments of the molecule, which are then combined in a later step. This approach can be efficient for complex molecules. For this compound, a convergent route could involve the coupling of a pre-functionalized aromatic ring containing the methyl and nitrile groups with a reagent that introduces the acetyl group.

Divergent strategies, on the other hand, start from a common intermediate that is then elaborated into a variety of different products. Starting with a functionalized 2-methylbenzonitrile, different acylating agents could be used to introduce various acyl groups at the 3-position, leading to a library of related compounds.

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For Friedel-Crafts acylation, screening different Lewis acids and adjusting their stoichiometry can minimize side reactions. The choice of solvent is also critical, with polar aprotic solvents like dichloromethane (B109758) often favoring electrophilic substitution. In palladium-catalyzed cyanations, the ligand plays a crucial role in catalyst performance. nih.gov High-throughput experimentation can be a powerful tool for rapidly screening various ligands, bases, and solvents to identify the optimal conditions for a specific substrate. purdue.edu

The following table summarizes key parameters that are often optimized in the synthesis of benzonitrile derivatives:

ParameterConsiderations for OptimizationPotential Impact
Catalyst Type (e.g., Lewis acid, transition metal), loading, and choice of ligand.Affects reaction rate, regioselectivity, and yield. Minimizes side reactions. nih.gov
Solvent Polarity, aproticity, and ability to dissolve reagents.Influences reaction kinetics and the solubility of reactants and catalysts.
Temperature Can be controlled to favor the desired product and minimize decomposition or side reactions.Affects reaction rate and selectivity. Lower temperatures can improve regioselectivity.
Reagent Stoichiometry The molar ratio of reactants and catalysts.Prevents side reactions such as multiple additions and ensures complete conversion. tandfonline.com
Reaction Time Monitored to ensure the reaction goes to completion without significant product degradation.Optimizing time can maximize yield and minimize byproducts.

By carefully controlling these parameters, chemists can develop robust and efficient syntheses of this compound, enabling its use in the creation of more complex and valuable molecules.

Solvent Effects and Catalysis

The synthesis of acetylated benzonitriles, including isomers like this compound, is significantly influenced by the choice of solvent and catalyst. The solvent not only dissolves reactants but can also play a crucial role in reaction kinetics and selectivity. Catalysts, on the other hand, provide alternative reaction pathways with lower activation energies, increasing the reaction rate and often directing the reaction towards a specific isomer.

Catalysis: The most prevalent catalytic method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation, which employs a Lewis acid catalyst. evitachem.com Aluminum chloride (AlCl₃) is a traditional and powerful catalyst for this transformation, facilitating the generation of the acylium ion electrophile from an acylating agent like acetyl chloride. evitachem.com However, other catalytic systems have been explored for related syntheses. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to construct the carbon skeleton. mdpi.com Furthermore, copper salts like copper(I) iodide (CuI) or cuprous cyanide have been used in the synthesis of related compounds, particularly in cyanation steps or in conjunction with Grignard reagents. google.comacs.org

Table 1: Influence of Solvent and Catalyst on Syntheses of Related Benzonitriles

Reaction Type Solvent Catalyst Compound Synthesized/Related Research Finding Citation
Friedel-Crafts Acylation Dichloromethane AlCl₃ 4-Acetyl-2-methylbenzonitrile Polar aprotic solvents enhance electrophilic substitution.
Cyanation N,N-Dimethylformamide (DMF) Cuprous Cyanide 4-Acetyl-2-methyl-benzonitrile High temperature (140°C) and polar aprotic solvent are effective for the cyanation step. google.com
Metal-Halogen Exchange Tetrahydrofuran (THF) CuI (catalytic) tert-Butyl 5-acetyl-2-morpholinoisonicotinate Used with iPrMgCl·LiCl for the formation of an organomagnesium species prior to acylation. acs.org
Cross-Coupling Solvent (unspecified) Palladium Catalyst 2-Acylbenzonitriles Palladium-catalyzed reaction between 2-cyanophenylboronic acid and acyl chlorides. mdpi.com

Temperature and Stoichiometric Control

Precise control over temperature and reactant stoichiometry is paramount in the synthesis of this compound to maximize the yield of the desired product and minimize the formation of impurities and side products.

Temperature Control: Temperature has a profound effect on both reaction rate and selectivity. Friedel-Crafts acylation reactions, for example, are often conducted at low temperatures to control regioselectivity and prevent unwanted side reactions. Maintaining a temperature range of 0–5°C during the acetylation of 2-methylbenzonitrile analogues has been shown to improve the selective formation of the desired isomer. Conversely, other steps in a multi-step synthesis may require significantly higher temperatures. The cyanation of a fluorinated precursor to an acetyl benzonitrile, for instance, is conducted at an elevated temperature of 140°C. google.com Similarly, hydrolysis of a cyano group to a carboxylic acid in a related molecule proceeds at 60°C. chemicalbook.com This highlights that optimal temperature is highly dependent on the specific transformation being performed.

Stoichiometric Control: The molar ratio of reactants is a critical parameter. In Friedel-Crafts acylations, adjusting the stoichiometry of the Lewis acid (e.g., AlCl₃) is essential to minimize side reactions. An excess of the catalyst can sometimes lead to the formation of undesired byproducts or complexation with the product, hindering isolation. In a patent describing the synthesis of a related compound, the molar ratio of the starting material (2-fluorotoluene) to the acylating reagent was carefully controlled to 1:1.1-1.5, with 1:1.2 being preferred, to optimize the reaction. google.com Similarly, in the synthesis of a brominated pyridine (B92270) intermediate, using strictly stoichiometric amounts of N-bromosuccinimide (NBS) was key to achieving a clean reaction profile with only trace amounts of bis-brominated species. acs.org Careful control of reagent stoichiometry is a general principle applied in industrial settings to ensure high yield and purity.

Table 2: Impact of Temperature and Stoichiometry in Related Syntheses

Parameter Condition Reaction Finding Citation
Temperature 0–5°C Friedel-Crafts Acylation Maintaining low temperatures improves regioselectivity in the acetylation of 2-methylbenzonitrile analogues.
Temperature -30°C Metal-Halogen Exchange Low temperature used for the dropwise addition of iPrMgCl·LiCl to prevent side reactions. acs.org
Temperature 140°C Cyanation Reaction High temperature required for the conversion of a fluoro-substituent to a nitrile group using cuprous cyanide. google.com
Stoichiometry 1:1.2 molar ratio Acylation Reaction The preferred molar ratio of 2-fluorotoluene (B1218778) to the acylating reagent to optimize the reaction. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing importance, aiming to reduce environmental impact and improve process safety and efficiency. wjpmr.com While specific green routes for this exact compound are not widely documented, general principles can be applied to its known synthetic pathways.

The objectives of green chemistry focus on designing environmentally friendly processes that are also economically viable. wjpmr.com Key strategies include the use of less hazardous reagents, employment of renewable feedstocks, development of catalytic rather than stoichiometric reactions to improve atom economy, and the use of safer solvents or solvent-free conditions. wjpmr.comrsc.org

For a synthesis like the Friedel-Crafts acylation, a green approach would target the replacement of traditional Lewis acids like aluminum chloride. AlCl₃ is typically used in stoichiometric amounts, is highly moisture-sensitive, and generates significant acidic waste during workup. Potential green alternatives could include solid acid catalysts, such as zeolites or sulfonic acid-functionalized materials, which can often be recovered and reused, simplifying product purification and reducing waste. rsc.org

Another green strategy involves the choice of solvent. Replacing chlorinated solvents like dichloromethane with more benign alternatives such as ethanol-water mixtures or even performing reactions under solvent-free conditions can drastically reduce the environmental footprint of a process. wjpmr.comrsc.org Microwave-assisted organic synthesis represents another green approach, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. wjpmr.com The development of catalytic systems that offer high selectivity and efficiency, such as advanced palladium or nickel catalysts for cross-coupling reactions, also aligns with green chemistry goals by maximizing atom economy and reducing the need for stoichiometric activating agents. bohrium.com

Chemical Reactivity and Mechanistic Studies of 3 Acetyl 2 Methylbenzonitrile

Reactivity Profile of the Nitrile Functional Group in 3-Acetyl-2-methylbenzonitrile

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This polarity is the basis for its reactivity towards nucleophiles.

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. libretexts.org These reactions typically lead to the formation of an intermediate imine anion. libretexts.org

One of the most significant nucleophilic addition reactions is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgevitachem.com This reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.orglibretexts.org Subsequent protonation with water yields the primary amine. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can allow for partial reduction, leading to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents, also add to the nitrile group. This reaction is a key method for the synthesis of ketones. libretexts.orgpressbooks.pub The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion which is then hydrolyzed in an acidic workup to produce a ketone. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.orgpressbooks.pub This transformation is fundamental for converting the nitrile into other acid derivatives.

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.orgpressbooks.pub A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-methyl-4-acetylbenzoic acid. libretexts.orggoogle.com

In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. libretexts.orglibretexts.org Protonation of the resulting imine anion by water gives a hydroxy imine, which tautomerizes to an amide. libretexts.org This amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.org A patent describes the hydrolysis of the closely related 3-methyl-4-cyanoacetophenone to 2-methyl-4-acetylbenzoic acid using acids like hydrochloric acid or sulfuric acid at temperatures up to 120°C. google.com

The resulting carboxylic acid can be further derivatized. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst to yield the corresponding methyl ester. google.com

Table 1: Hydrolysis of Cyanoacetophenone Derivative

Reactant Reagents Product Temperature (°C) Reference

Transformations Involving the Acetyl Moiety

The acetyl group consists of a carbonyl (C=O) function, where the carbon atom is electrophilic and the oxygen is nucleophilic. This duality allows for a range of chemical transformations.

The carbonyl carbon of the acetyl group is a primary site for nucleophilic attack. This electrophilicity is central to many of its characteristic reactions. For instance, in the synthesis of the SOS1 inhibitor MRTX0902, an acetyl moiety is introduced onto a heteroaryl system using acetic anhydride (B1165640) as an electrophilic acetyl source. acs.org This highlights the acetyl group's role as a target for nucleophiles. The reactivity can be influenced by Lewis acid catalysis, which coordinates to the carbonyl oxygen and further enhances the electrophilicity of the carbonyl carbon. acs.org

The acetyl group readily undergoes condensation reactions with primary amine derivatives to form new C=N bonds, expanding the molecular scaffold. These reactions are crucial in synthesis and bioconjugation. nih.gov

The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, while the reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives yields a hydrazone. nih.govarabjchem.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. nih.gov This intermediate then dehydrates (loses a water molecule) to form the final imine-based product (oxime or hydrazone). nih.gov These reactions are typically catalyzed by acid. nih.gov

Table 2: General Condensation Reactions of Ketones

Reactant 1 Reactant 2 Product Type Key Intermediate Reference
Ketone (e.g., Acetyl group) Hydroxylamine (NH₂OH) Oxime Hemiaminal nih.gov

Intramolecular Cyclizations and Rearrangements Involving this compound

The ortho relationship between the acetyl and nitrile groups in this compound creates the potential for intramolecular reactions, where the two groups interact to form new heterocyclic ring systems. These reactions are powerful tools for building molecular complexity.

Research on ortho-acylbenzonitriles has shown they are valuable precursors for synthesizing 3,3-disubstituted isoindolin-1-ones. researchgate.net These reactions proceed via a cascade mechanism where a nucleophile attacks the acetyl group, and the resulting intermediate undergoes an intramolecular cyclization by attacking the nitrile group. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The elucidation of reaction mechanisms for a multifunctional compound like this compound relies heavily on the synergistic application of kinetic studies and spectroscopic analysis. While specific mechanistic investigations on this particular molecule are not widely published, the principles governing its reactivity can be inferred from extensive research on related substituted acetophenones and benzonitriles. These studies provide a robust framework for predicting and analyzing the chemical behavior of the acetyl and nitrile functional groups within this specific structural context.

Kinetic analysis is fundamental to understanding reaction rates, determining the order of reaction with respect to each reactant, and calculating activation parameters, which together help to propose a plausible reaction pathway. sphinxsai.comresearchgate.net For this compound, reactions would likely target either the acetyl group (e.g., oxidation, reduction, condensation) or the nitrile group (e.g., hydration, reduction).

Kinetic Studies:

A common approach involves studying the reaction under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the others. sphinxsai.com For instance, in an oxidation reaction of the acetyl group using an oxidant like acid dichromate, the concentration of this compound would be kept in large excess compared to the oxidant. The progress of the reaction can be monitored spectrophotometrically by following the disappearance of the oxidant over time. sphinxsai.comresearchgate.net

The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. The Hammett relationship is often used to quantify these effects. sphinxsai.comresearchgate.net In this compound, the methyl group (-CH₃) is a weak electron-donating group, while the cyano group (-CN) is a strong electron-withdrawing group. Their combined effect on the reactivity of the acetyl group is complex. Studies on other substituted acetophenones have shown that electron-withdrawing groups tend to accelerate oxidation reactions, while electron-donating groups retard them. sphinxsai.comresearchgate.net

Table 1: Hypothetical Kinetic Data for the Oxidation of Substituted Acetophenones This table illustrates the expected trends based on published studies on similar compounds. The values are for illustrative purposes.

Substituent (X) in X-C₆H₄COCH₃Hammett Constant (σ)Relative Rate Constant (k/k₀)
p-OCH₃-0.270.3
p-CH₃-0.170.6
H0.001.0
p-Cl+0.232.5
p-NO₂+0.7815.0

Spectroscopic Analysis:

Spectroscopic techniques are indispensable for monitoring reaction progress and identifying transient intermediates and final products.

Infrared (IR) Spectroscopy: This technique is highly effective for tracking changes in key functional groups. In reactions involving the acetyl group of this compound, one would monitor the disappearance of the characteristic carbonyl (C=O) stretching frequency (typically around 1680-1700 cm⁻¹). Simultaneously, the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) would be monitored to ensure it remains intact, or to track its conversion in reactions targeting this group. sphinxsai.com The appearance of new bands, such as a broad O-H stretch for an alcohol product or a C=O stretch of a carboxylic acid, confirms product formation. sphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information throughout the reaction. For this compound, the chemical shifts of the acetyl protons (-COCH₃) and the aromatic protons would be closely monitored. Conversion of the acetyl group to a carbinol (-CH(OH)CH₃), for example, would result in the disappearance of the acetyl singlet and the appearance of a doublet and quartet for the new group, along with a signal for the hydroxyl proton. rsc.org Time-course ¹H NMR studies can also provide kinetic data by integrating the signals of the starting material and product at various time points. bohrium.com

UV-Visible (UV-Vis) Spectroscopy: This method is often used for kinetic analysis, particularly when one of the species (reactant, intermediate, or product) has a distinct chromophore. researchgate.net The conjugated system of this compound gives rise to characteristic UV absorption bands. Changes in the electronic structure, such as the saturation of the carbonyl group during a reduction reaction, would lead to a shift in the absorption maximum (λ_max) and a change in molar absorptivity, which can be quantitatively followed over time to determine reaction kinetics. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of intermediates and final products, providing definitive evidence for the proposed structures. mdpi.com

By combining the rate data and activation parameters from kinetic experiments with the structural insights gained from these spectroscopic methods, a detailed, step-by-step reaction mechanism for this compound can be confidently proposed and validated. marquette.edunih.gov

Table 2: Summary of Spectroscopic Probes for Mechanistic Studies of this compound

TechniqueFunctional Group MonitoredObserved Change (Example Reaction: Reduction of Acetyl to Alcohol)
IR SpectroscopyC=O (ketone)Disappearance of band at ~1690 cm⁻¹
IR SpectroscopyO-H (alcohol)Appearance of broad band at ~3200-3500 cm⁻¹
¹H NMR-COCH₃ (acetyl protons)Disappearance of singlet at ~2.6 ppm
¹H NMR-CH(OH)CH₃ (carbinol protons)Appearance of new multiplets (quartet and doublet)
¹³C NMRC=O (carbonyl carbon)Disappearance of signal at ~198 ppm
¹³C NMRC-OH (carbinol carbon)Appearance of new signal at ~65-75 ppm
UV-Vis Spectroscopyπ → π* transitionsShift in λ_max due to loss of C=O conjugation

Derivatives, Analogues, and Structural Modifications of 3 Acetyl 2 Methylbenzonitrile

Synthesis of Substituted Benzonitrile (B105546) Derivatives from 3-Acetyl-2-methylbenzonitrile

The functional groups of this compound are key to its role as a synthetic intermediate. The nitrile group (-C≡N) and the acetyl group (-COCH₃) can undergo a variety of chemical transformations to yield new derivatives.

One significant reaction is the hydrolysis of the nitrile group to form a carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxyl functional group is required. For example, in a related isomer, 4-acetyl-2-methylbenzonitrile, the nitrile group can be hydrolyzed to yield 2-methyl-4-acetylbenzoic acid. chemicalbook.comgoogle.com This reaction is typically carried out under acidic conditions; one documented method involves heating with trifluoroacetic acid at 60°C for 12 hours, resulting in an 84% yield. chemicalbook.com The resulting carboxylic acid can then undergo further reactions, such as esterification with methanol, to produce the corresponding methyl ester. google.com

The acetyl group's ketone functionality also allows for various derivatization reactions. Condensation reactions, for instance, can be used to construct larger, more complex molecular frameworks, including heterocyclic systems. mdpi.com These types of transformations are valuable in medicinal chemistry and materials science for creating novel compounds. lookchem.com

Table 1: Example Derivatization Reaction of Acetyl-methylbenzonitrile Isomer

Hydrolysis of 4-Acetyl-2-methylbenzonitrile
Starting MaterialReagents and ConditionsProductYieldReference
4-Acetyl-2-methylbenzonitrileTrifluoroacetic acid, 60°C, 12 h4-Acetyl-2-methylbenzoic acid84% chemicalbook.com

Comparative Reactivity and Synthesis of Positional Isomers (e.g., 4-Acetyl-2-methylbenzonitrile)

Positional isomers, such as this compound and 4-Acetyl-2-methylbenzonitrile, share the same molecular formula but differ in the arrangement of substituents on the benzene (B151609) ring. This structural difference can influence their synthesis and, to some extent, their reactivity.

The synthesis of these isomers often relies on Friedel-Crafts acylation of a substituted aromatic precursor, such as 2-methylbenzonitrile. chemsrc.com The directing effects of the existing substituents (the ortho-, para-directing methyl group and the meta-directing nitrile group) on the ring determine the position of the incoming acetyl group, often leading to a mixture of isomers that may require separation. google.com

The reactivity of these isomers is largely dictated by their shared functional groups. Like the 3-acetyl isomer, 4-Acetyl-2-methylbenzonitrile is a bifunctional molecule that serves as a building block in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its nitrile group can be hydrolyzed to a carboxylic acid, and the acetyl group can participate in various condensation and substitution reactions. chemicalbook.com While the fundamental reactivity is similar, the different electronic environments caused by the substituent positions could lead to subtle differences in reaction rates and regioselectivity in further transformations.

Table 2: Comparison of Positional Isomers

Structural Comparison of this compound and 4-Acetyl-2-methylbenzonitrile
AttributeThis compound4-Acetyl-2-methylbenzonitrile
StructureAcetyl group at position 3, Methyl group at position 2Acetyl group at position 4, Methyl group at position 2
CAS Number2386590-22-11138444-80-0
Molecular FormulaC₁₀H₉NOC₁₀H₉NO
Molecular Weight159.19 g/mol159.18 g/mol

Exploration of Structural Analogues with Varied Substituent Patterns

The synthesis of structural analogues of this compound involves systematically altering the substituent patterns on the benzonitrile scaffold. This exploration is crucial for structure-activity relationship (SAR) studies in drug discovery and for developing materials with tailored properties.

Synthetic strategies for generating analogues often begin with different starting materials. For instance, Friedel-Crafts acylation can be performed on various substituted toluenes or benzonitriles to introduce the acetyl group at different positions relative to other substituents. google.com General methods for synthesizing substituted benzonitriles can also start from corresponding substituted benzoic acids. google.com

Modern cross-coupling reactions provide a powerful tool for creating diverse analogues. The Suzuki-Miyaura coupling reaction, for example, can form new carbon-carbon bonds by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst. libretexts.orgtcichemicals.com By starting with a halogenated acetyl-methylbenzonitrile precursor, a wide variety of aryl or alkyl groups can be introduced onto the aromatic ring, leading to a library of structural analogues. nih.gov Similarly, nucleophilic aromatic substitution on precursors containing a suitable leaving group, such as a fluorine or chlorine atom, can be used to introduce a range of other functional groups. google.comgoogle.com

Table 3: Examples of Potential Structural Analogues

Hypothetical Analogues of this compound with Varied Substituents
Analogue NameModification from Parent CompoundPotential Synthetic Route
3-Acetyl-2-ethylbenzonitrileMethyl group replaced with an ethyl groupAcylation of 2-ethylbenzonitrile
2-Methyl-3-propionylbenzonitrileAcetyl group replaced with a propionyl groupFriedel-Crafts propionylation of 2-methylbenzonitrile
3-Acetyl-5-methoxy-2-methylbenzonitrileAddition of a methoxy (B1213986) group at position 5Multi-step synthesis from a methoxy-substituted precursor
3-Acetyl-2-methyl-5-phenylbenzonitrileAddition of a phenyl group at position 5Suzuki coupling of a 5-bromo-3-acetyl-2-methylbenzonitrile intermediate

Scaffold Derivatization for Enhanced Chemical Functionality

Scaffold derivatization focuses on using the core structure of this compound as a template and adding new chemical functionalities through reactions at its acetyl and nitrile groups. This approach aims to create molecules with enhanced or entirely new properties.

The acetyl group is a versatile handle for building heterocyclic rings, which are prevalent structures in biologically active molecules. lookchem.com For example, the ketone can be converted into a hydrazone, which can then undergo condensation and subsequent cyclization reactions to form complex polycyclic systems like pyrido[3,2-c]cinnolines. mdpi.com

The nitrile group can be transformed to introduce different functionalities. Its reduction yields a primary amine, providing a site for amide coupling or other nucleophilic reactions. As previously mentioned, hydrolysis to a carboxylic acid also provides a key functional group for further derivatization. chemicalbook.comgoogle.com

Palladium-catalyzed cross-coupling reactions are particularly effective for advanced scaffold derivatization. nih.gov The carbonylative Suzuki reaction, for instance, can introduce an acyl group by coupling an aryl halide, carbon monoxide, and a boronic acid, offering a direct way to build complex ketone structures. nih.gov These sophisticated synthetic methods allow for precise control over the final molecular architecture, enabling the development of compounds with highly specific functions.

Table 4: Strategies for Scaffold Derivatization

Functional Group Transformations for Derivatizing the this compound Scaffold
Target GroupReaction TypeNew Functional Group/StructureSynthetic Utility
AcetylCondensation/CyclizationHeterocyclic rings (e.g., pyridazinones)Access to novel, complex scaffolds
NitrileHydrolysisCarboxylic AcidEnables amide bond formation, esterification
NitrileReductionPrimary Amine (Aminomethyl group)Provides a nucleophilic center for further reaction
Aromatic Ring (via halogenated intermediate)Suzuki-Miyaura CouplingAryl or Alkyl substituentsIntroduces molecular diversity

Table of Mentioned Compounds

Compound NameCAS NumberMolecular Formula
This compound2386590-22-1C₁₀H₉NO
4-Acetyl-2-methylbenzonitrile1138444-80-0C₁₀H₉NO
4-Acetyl-2-methylbenzoic acid55860-35-0C₁₀H₁₀O₃
Methyl 2-methyl-4-acetylbenzoateNot specifiedC₁₁H₁₂O₃
2-Methylbenzonitrile529-19-1C₈H₇N
2-Fluorotoluene (B1218778)95-52-3C₇H₇F
2-chloro-benzonitrile873-32-5C₇H₄ClN

Advanced Spectroscopic and Characterization Techniques in 3 Acetyl 2 Methylbenzonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in 3-Acetyl-2-methylbenzonitrile can be established.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This includes three signals in the aromatic region for the protons on the benzene (B151609) ring, a singlet for the three protons of the ring-bound methyl group, and another singlet for the three protons of the acetyl methyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, this would include signals for the nitrile carbon, the carbonyl carbon of the acetyl group, the six distinct aromatic carbons, and the two different methyl group carbons.

Table 1: Expected NMR Spectroscopic Data for this compound

Nucleus Signal Type Expected Chemical Shift (ppm) Description
¹H Aromatic ~7.3 - 7.8 Signals corresponding to the three protons on the substituted benzene ring.
¹H Acetyl Methyl (-COCH₃) ~2.6 A singlet representing the three protons of the acetyl group.
¹H Aromatic Methyl (-CH₃) ~2.5 A singlet representing the three protons of the methyl group attached to the ring.
¹³C Carbonyl (C=O) ~197 - 200 Signal for the carbonyl carbon of the acetyl group.
¹³C Nitrile (C≡N) ~118 Signal for the carbon of the nitrile group.
¹³C Aromatic ~110 - 145 Multiple signals for the six carbons of the benzene ring.
¹³C Acetyl Methyl (-COCH₃) ~26 - 30 Signal for the acetyl methyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-transform infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key absorptions would include a strong, sharp peak for the nitrile (C≡N) stretch and a strong peak for the carbonyl (C=O) stretch of the ketone.

Raman spectroscopy provides complementary information based on the inelastic scattering of monochromatic light. The C≡N stretching vibration in benzonitriles typically shows strong intensity in the Raman spectrum. researchgate.net The technique is also highly effective for identifying aromatic ring vibrations and C-H bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C≡N (Nitrile) Stretching 2220 - 2240 IR, Raman researchgate.net
C=O (Ketone) Stretching 1680 - 1700 IR
C-H (Aromatic) Stretching 3000 - 3100 IR, Raman
C-H (Aliphatic) Stretching 2850 - 3000 IR, Raman orientjchem.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

For this compound (C₁₀H₉NO), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 159.19. The fragmentation of aromatic ketones is often characterized by specific cleavage patterns. libretexts.org The most common fragmentations for this compound are expected to be the loss of a methyl radical ([M-15]⁺) to form a stable acylium ion (m/z 144) and the alpha-cleavage loss of the acetyl radical ([M-43]⁺), resulting in a fragment at m/z 116.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Ion Fragment Description
159 [C₁₀H₉NO]⁺ Molecular Ion (M⁺)
144 [M - CH₃]⁺ Loss of a methyl radical from the acetyl group.
116 [M - COCH₃]⁺ Loss of the acetyl radical.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the constituent elements in a compound. wikipedia.org This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound. azom.com The process typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and measured. huji.ac.il The experimentally determined percentages of carbon, hydrogen, and nitrogen must align with the theoretically calculated values derived from the molecular formula (C₁₀H₉NO) to confirm the compound's purity and identity. For a pure sample, experimental results are typically expected to be within ±0.3% of the calculated values. wikipedia.org

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₉NO)

Element Symbol Atomic Weight Molar Mass Contribution Percentage (%)
Carbon C 12.011 120.11 75.44%
Hydrogen H 1.008 9.072 5.70%
Nitrogen N 14.007 14.007 8.80%
Oxygen O 15.999 15.999 10.05%

| Total | | | 159.19 | 100.00% |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. eurjchem.com A review of scientific literature indicates that a single-crystal X-ray structure of this compound has not been publicly reported.

Were a suitable crystal to be grown and analyzed, the technique would provide invaluable data. st-andrews.ac.uk Beyond the structure of a single molecule, the analysis would also reveal how multiple molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal structure.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

Parameter Description Value for this compound
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. Not available
Space Group The symmetry group describing the arrangement of molecules in the crystal. Not available
Bond Lengths The precise distances between bonded atoms (e.g., C=O, C≡N, C-C). Not available
Bond Angles The angles formed between three connected atoms. Not available

Computational and Theoretical Investigations of 3 Acetyl 2 Methylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods, such as B3LYP and B3PW91, are widely used to calculate the electronic structure and predict various molecular parameters by approximating the solution to the Schrödinger equation. dergipark.org.trresearchgate.net These calculations provide insights that are often difficult to obtain through experimental means alone.

The electronic structure of a molecule governs its reactivity and chemical behavior. DFT calculations are employed to determine the distribution of electrons within 3-Acetyl-2-methylbenzonitrile and to characterize its molecular orbitals. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEg) is a significant parameter for determining molecular stability and reactivity. dergipark.org.trresearchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. dergipark.org.trresearchgate.net These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the acetyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

ParameterDescriptionTypical Application for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts the molecule's behavior as a nucleophile or its susceptibility to oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts the molecule's behavior as an electrophile or its susceptibility to reduction.
HOMO-LUMO Gap (ΔEg) The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netA smaller gap suggests higher reactivity and lower kinetic stability.
MEP Map Visualizes electron density and electrostatic potential across the molecule. dergipark.org.trIdentifies sites for nucleophilic and electrophilic attack, guiding synthesis and reaction mechanism studies.

This table is illustrative of the types of data generated from DFT calculations.

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound by comparing theoretical spectra with experimental results.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used within a DFT framework, is a standard approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. dergipark.org.trresearchgate.net Theoretical chemical shifts for the protons and carbons in this compound can be calculated and correlated with experimental data to aid in the complete assignment of NMR spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By scaling the calculated wavenumbers to correct for approximations in the theoretical model, a theoretical IR or Raman spectrum can be generated. researchgate.net This is useful for assigning the vibrational modes observed in experimental spectra, such as the characteristic C≡N stretch of the nitrile group and the C=O stretch of the acetyl group.

Thermochemical Studies and Computational Thermochemistry

Computational thermochemistry focuses on predicting the thermodynamic properties of molecules, such as their enthalpies of formation and reaction energies. These calculations are vital for understanding the stability and potential energy of compounds.

The standard molar enthalpy of formation (ΔfH°m) is a key measure of a molecule's thermodynamic stability. High-level ab initio quantum chemical methods, such as the G4 composite method, can be used to calculate gas-phase enthalpies of formation with high accuracy. kpfu.ru For related compounds, these theoretical values have shown excellent agreement with experimental data obtained from techniques like static bomb combustion calorimetry. kpfu.ruresearchgate.net

A computational study on acetylbenzonitrile isomers provided a value for the gas-phase standard molar enthalpy of formation for 3-acetylbenzonitrile. researchgate.net

CompoundMethodGas-Phase ΔfH°m (298.15 K)
3-AcetylbenzonitrileExperimental & Computational researchgate.net(52.4 ± 2.1) kJ·mol⁻¹
2-AcetylbenzonitrileComputational Estimate researchgate.net56.7 kJ·mol⁻¹
4-AcetylbenzonitrileComputational Estimate researchgate.net47.9 kJ·mol⁻¹

Data sourced from a study on acetylbenzonitrile isomers; the presence of a methyl group at position 2 would alter these values.

These computational approaches can also be extended to calculate the energies of various chemical reactions involving this compound, providing insights into reaction feasibility and product distributions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized molecular structure, molecular modeling and dynamics simulations explore the molecule's flexibility and the different spatial arrangements it can adopt. Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its properties and interactions.

For a molecule like this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the benzene (B151609) ring. Molecular dynamics simulations can be performed to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. Such studies are essential for understanding how the molecule might bind to a biological target, such as an enzyme active site. nih.govresearchgate.net While specific molecular dynamics studies on this compound are not detailed in the literature, these methods represent a standard approach for analyzing the conformational landscape of flexible molecules.

Reaction Pathway Modeling and Transition State Characterization

The synthesis of this compound would likely proceed via a Friedel-Crafts acylation of 2-methylbenzonitrile. Computational modeling of this reaction would provide valuable insights into its mechanism, kinetics, and regioselectivity.

Reaction Pathway Modeling:

Computational chemists employ quantum mechanical calculations to map the potential energy surface of a reaction. This process involves identifying the structures of the reactants, products, intermediates, and, crucially, the transition states. For the acylation of 2-methylbenzonitrile, the reaction pathway would be modeled to understand the step-by-step transformation.

The general mechanism for electrophilic aromatic substitution, which includes Friedel-Crafts acylation, involves two main steps:

Formation of the electrophile: In this case, an acylium ion would be generated from an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Attack of the aromatic ring: The π-electrons of the 2-methylbenzonitrile ring would attack the acylium ion, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base would then remove a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring. masterorganicchemistry.com

Transition State Characterization:

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. masterorganicchemistry.com Computational methods are used to locate and characterize the geometry and energy of the transition state. For the Friedel-Crafts acylation of 2-methylbenzonitrile, the rate-determining step is typically the formation of the sigma complex, as this step disrupts the aromaticity of the ring. masterorganicchemistry.com

The calculated energy of the transition state allows for the determination of the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. Furthermore, by comparing the activation energies for the formation of different isomers (e.g., acylation at the 3-, 4-, 5-, or 6-positions of 2-methylbenzonitrile), the regioselectivity of the reaction can be predicted. The directing effects of the existing methyl and cyano groups on the aromatic ring would be a key focus of such a study. The methyl group is an activating, ortho-para director, while the cyano group is a deactivating, meta director. Computational analysis would quantify these electronic effects on the stability of the various possible transition states.

Computational Method Application in Reaction Pathway Modeling Anticipated Insights for this compound Synthesis
Density Functional Theory (DFT)Geometry optimization of reactants, products, intermediates, and transition states.Prediction of the most stable conformations and the geometry of the transition state for the acylation of 2-methylbenzonitrile.
Ab initio methods (e.g., W1-F12, G4)High-accuracy calculation of energies and enthalpies of formation.Determination of the overall reaction thermodynamics and the relative energies of different isomers. kpfu.ru
Transition State Theory (TST)Calculation of reaction rate constants from the properties of the transition state.Estimation of the reaction rate and how it is affected by temperature.

Ligand-Target Interaction Modeling (Molecular Docking in a Chemical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com While no specific molecular docking studies have been published for this compound, the structural motifs present in the molecule—a benzonitrile (B105546) core and a ketone group—are found in many biologically active compounds. This allows for a discussion of its potential applications and how its interactions with biological targets could be modeled.

Benzonitrile derivatives are of interest in medicinal chemistry. researchgate.net For instance, they have been investigated as inhibitors of various enzymes. researchgate.net Molecular docking studies on such derivatives help in understanding their binding modes and in the design of more potent and selective inhibitors. unar.ac.id

Molecular Docking Procedure:

A typical molecular docking study involves the following steps:

Preparation of the receptor and ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking simulation: A docking algorithm samples a large number of possible orientations of the ligand within the binding site of the receptor.

Scoring and analysis: The different orientations (poses) are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

Potential Applications and Interaction Modeling:

The ketone group in this compound can act as a hydrogen bond acceptor, while the aromatic ring can participate in hydrophobic and π-stacking interactions. The nitrile group can also act as a hydrogen bond acceptor. These features suggest that the molecule could potentially bind to the active sites of enzymes, such as kinases, which often have binding pockets that accommodate such functional groups.

In a hypothetical docking study of this compound against a protein kinase, the following interactions might be observed:

The acetyl group's carbonyl oxygen could form a hydrogen bond with a backbone amide proton in the hinge region of the kinase.

The benzonitrile ring could occupy a hydrophobic pocket, with the methyl group potentially enhancing binding through van der Waals interactions.

The nitrile group could form additional hydrogen bonds or polar interactions with residues in the binding site.

The results of such a docking study would be presented in terms of a docking score and a visual representation of the binding mode, highlighting the specific amino acid residues involved in the interaction.

Potential Interaction Type Functional Group on this compound Potential Interacting Partner on a Protein Target
Hydrogen BondingAcetyl group (oxygen), Nitrile group (nitrogen)Amino acid residues with donor groups (e.g., Lys, Arg, His, Ser, Thr, Tyr)
Hydrophobic InteractionsBenzene ring, Methyl groupNonpolar amino acid residues (e.g., Ala, Val, Leu, Ile, Phe, Trp)
π-StackingBenzene ringAromatic amino acid residues (e.g., Phe, Tyr, Trp, His)

Applications and Advanced Research Trajectories of 3 Acetyl 2 Methylbenzonitrile in Chemical Science

Utility as a Crucial Precursor in Pharmaceutical Synthesis

The methylbenzonitrile scaffold is a significant structural motif in medicinal chemistry, and 3-acetyl-2-methylbenzonitrile serves as a key intermediate in the synthesis of advanced therapeutic agents. bldpharm.comsigmaaldrich.com Research has highlighted the importance of the methylbenzonitrile core in the development of novel dual A₂A/A₂B adenosine (B11128) receptor (AR) antagonists, which are promising candidates for cancer immunotherapy. nih.gov

In the synthesis of these complex antagonists, the methylbenzonitrile structure is advantageous for obtaining potent inhibitory activity. nih.gov The nitrile group, in particular, can form polar interactions with biological targets, such as the amide function of asparagine residues in receptors. nih.gov The acetyl and methyl groups on the this compound molecule offer reactive sites for further chemical modification, allowing for the construction of the intricate heterocyclic systems characteristic of these dual A₂A/A₂B AR antagonists. nih.gov The compound's role as a pharmaceutical intermediate is well-established, providing a foundational structure for building molecules with potential applications in oncology and other therapeutic areas. bldpharm.comnih.gov

Intermediacy in Agrochemical Development

In the field of agrochemical science, aryl nitriles are a recognized class of compounds used in the creation of new crop protection agents. While specific, large-scale applications of this compound in commercial agrochemicals are not as prominently documented as its isomers, its structural features make it a compound of interest for research and development. smolecule.comnih.gov The development of novel pesticides and herbicides often relies on the synthesis and screening of new molecules derived from versatile chemical building blocks. nih.govresearchgate.net

This compound, with its reactive acetyl and nitrile functionalities, serves as a valuable starting material for creating libraries of candidate compounds for biological screening. lookchem.com The benzonitrile (B105546) core can be modified to explore structure-activity relationships, aiming to discover new molecules with potent herbicidal or insecticidal properties. nih.gov

Applications in Dye and Pigment Chemistry

This compound is classified as a building block for organic pigments, highlighting its utility in the synthesis of colorants. bldpharm.com Aryl nitriles are prevalent in a wide array of dyes due to the electronic properties and chemical reactivity of the nitrile group. The structure of this compound, which combines a π-conjugated aromatic system with an electron-withdrawing nitrile group and a reactive carbonyl function, is a classic template for constructing chromophores.

The acetyl group can participate in condensation reactions with various nucleophiles to extend the conjugation of the system, a common strategy for tuning the color and other properties of organic dyes. This makes the compound a useful intermediate for chemists developing new and specialized colorants for a range of applications. rsc.org

Contributions to Advanced Materials Science

The distinct functional groups of this compound make it a significant contributor to the development of advanced materials, including specialty chemicals, polymers, and materials with specific optical properties. bldpharm.comsigmaaldrich.com

Application AreaKey Functional GroupsResearch Trajectory
Specialty Chemicals Acetyl, NitrileSynthesis of complex molecules via sequential or independent modification of functional groups.
Polymers & Coatings Nitrile, Aromatic RingCreation of thermally stable polymers through reactions like cyclotrimerization of nitrile groups.
Optoelectronics Aromatic System, Nitrile, AcetylInvestigation of photophysical properties for use in materials like OLEDs and sensors.

The bifunctional nature of this compound makes it a versatile intermediate for producing a diverse range of specialty chemicals. The acetyl and nitrile groups can be targeted with high selectivity, allowing for a stepwise and controlled construction of more complex molecular architectures. For example, the nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to form amines. Simultaneously, the acetyl group's ketone functionality can undergo reactions such as condensations, reductions, or substitutions. This dual reactivity allows it to serve as a linchpin in multi-step syntheses, providing access to unique compounds with tailored properties for various industrial applications.

As a building block for polymer science, this compound offers a route to high-performance materials. bldpharm.com Nitrile-containing compounds are known precursors to polymers with exceptional thermal resistance. A key reaction is the cyclotrimerization of nitrile groups, which forms highly stable 1,3,5-triazine (B166579) rings that can be integrated into a polymer backbone to enhance its durability and thermal stability. Furthermore, the acetyl and methyl moieties on the benzonitrile structure provide handles for modifying the final properties of the material, such as its solubility, processability, and adhesion, making it a valuable monomer for creating advanced polymers and coatings.

This compound is also categorized under optical materials, suggesting its potential in the field of optoelectronics. bldpharm.com Its molecular structure contains a π-conjugated benzene (B151609) ring substituted with both an electron-withdrawing nitrile group and a carbonyl moiety. This arrangement can facilitate intramolecular charge transfer (ICT), a phenomenon responsible for the photoluminescent properties of many organic materials. mdpi.com While detailed studies on this specific molecule are emerging, research on structurally similar compounds, such as 3-acetyl-coumarin derivatives, shows that this type of architecture can lead to significant fluorescence and tunable optical properties. mdpi.com Consequently, derivatives of this compound are considered promising candidates for the development of new materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and other optoelectronic devices.

Integration into Supramolecular Chemistry and Coordination Compound Design

The unique molecular architecture of this compound, featuring both a nitrile and an acetyl group on a benzene ring, positions it as a molecule of significant interest in the fields of supramolecular and coordination chemistry. These functional groups provide potential coordination sites for metal ions, enabling the construction of complex, multi-dimensional structures.

This compound is a promising precursor for the synthesis of coordination compounds due to its capacity to act as a ligand. Nitriles are well-established, versatile ligands in coordination chemistry, typically behaving as charge-neutral Lewis bases (L-type ligands). wikipedia.orgunibo.it The nitrogen atom of the cyano group (-C≡N) in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a stable coordinate bond. Transition metal nitrile complexes are numerous, with benzonitrile itself forming well-known complexes such as bis(benzonitrile)palladium dichloride, which serves as a convenient source of "PdCl₂" in catalysis. wikipedia.org

Furthermore, the presence of the acetyl group (-COCH₃) introduces a second potential coordination site via the carbonyl oxygen atom. This dual functionality allows this compound to potentially act as a bidentate ligand, binding to a single metal center through both the nitrile nitrogen and the acetyl oxygen. The formation of such a metal-containing ring is known as a chelate ring. libretexts.org Complexes containing these polydentate ligands, known as chelate complexes, exhibit significantly enhanced thermodynamic stability compared to complexes with similar monodentate ligands, an observation termed the chelate effect. libretexts.org This property makes the molecule a valuable precursor for creating robust and structurally defined metal complexes.

The design of ligands with specific electronic and steric properties is crucial for controlling the reactivity and selectivity of metal catalysts. The benzonitrile moiety, as found in this compound, can be engineered into more complex ligand frameworks to fine-tune the characteristics of a metal center. chemrxiv.org

Recent research has highlighted that benzonitrile-containing ligands can function as electron-accepting π-acceptor ligands. chemrxiv.org This electronic property is vital for stabilizing low-valent metal centers, such as Ni(0) or Pd(0), which are key intermediates in many cross-coupling reactions. By withdrawing electron density from the metal, the ligand can favor crucial catalytic steps like reductive elimination over competing side reactions such as β-hydride elimination. chemrxiv.org The specific substitution pattern of this compound, with an ortho-methyl group and a meta-acetyl group, provides a distinct steric and electronic environment that can be exploited in ligand design to influence the geometry and reactivity of the resulting metal complex. The combination of a σ-donating nitrile nitrogen and a potentially coordinating acetyl oxygen, along with the tunable electronic nature of the aromatic ring, makes this scaffold a versatile platform for developing bespoke ligands for catalysis and materials science.

Advanced Organic Synthesis Building Block for Complex Architectures

The bifunctional nature of this compound, possessing both electrophilic (acetyl group) and nucleophilic centers (nitrile group can be hydrolyzed or reduced), renders it a highly valuable building block for the synthesis of complex organic molecules, particularly heterocyclic compounds.

Heterocyclic compounds are foundational to pharmaceutical and materials science, and the functional groups within this compound provide multiple pathways for their synthesis.

Reactions of the Acetyl Group: The acetyl group is a classic precursor for a variety of heterocyclic rings. For instance, condensation of an acetyl group with hydrazine (B178648) or its derivatives is a standard method for constructing pyrazole (B372694) rings. nih.gov Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. nih.gov These reactions, applied to this compound, would lead to the formation of benzonitrile-substituted pyrazoles and isoxazoles, incorporating the cyano-phenyl scaffold into these important heterocyclic systems. Other acetyl-aromatic compounds, like 3-acylcoumarins, are known to be versatile synthons for a wide array of heterocycles including thiazoles, pyridines, and pyrimidines. acgpubs.org

Reactions of the Nitrile Group: The nitrile group is also highly reactive and can participate in various cyclization strategies. For example, tandem reactions involving the carbopalladation of nitriles have been developed to synthesize quinazolines. nih.gov Additionally, base-promoted cyclization reactions between arylacetonitriles and other reagents have been used to access benzo[d] chemrxiv.orgnih.govthiazines. rsc.org The presence of the nitrile group in this compound opens the door to these and other cyclization methodologies for creating complex, fused heterocyclic architectures.

The utility of the closely related isomer, 4-Acetyl-2-methylbenzonitrile, as a precursor for various heterocyclic compounds underscores the synthetic potential inherent in this substitution pattern. lookchem.com

Table 1: Potential Heterocyclic Systems from Acetyl-Benzonitrile Precursors
Precursor Functional GroupReagentResulting Heterocycle
Acetyl GroupHydrazine / Substituted HydrazinesPyrazole
Acetyl GroupHydroxylamineIsoxazole
Acetyl GroupThiosemicarbazideThiazole
Nitrile GroupDiols / AminoalcoholsOxazoline / Imidazoline
Nitrile GroupOrtho-aminoaryl compoundsQuinazoline

The benzonitrile framework is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. sioc-journal.cn The nitrile group itself is a valuable functional group in drug design; it is relatively stable metabolically and can act as a bioisostere of groups like carbonyls or halogens. sioc-journal.cn Its electronic properties allow it to participate in crucial binding interactions with biological targets, such as hydrogen bonding and other polar interactions, which can enhance the binding affinity and selectivity of a drug candidate. sioc-journal.cn

Derivatives of benzonitrile have been investigated for a range of therapeutic applications, including as agents affecting the central nervous system and as antineoplastic drugs for treating lung cancer and leukemia. nih.govgoogle.com The this compound structure represents a well-defined scaffold upon which medicinal chemists can build novel molecules. The term scaffold refers to the core structure of a molecule that provides a rigid framework for the three-dimensional arrangement of various functional groups.

By using the this compound core, researchers can:

Systematically Modify the Structure: The acetyl group serves as a reactive handle for a multitude of chemical transformations, allowing for the attachment of diverse side chains and the creation of large libraries of related compounds.

Explore Structure-Activity Relationships (SAR): By synthesizing and testing a series of derivatives, chemists can determine how specific structural changes affect biological activity. This process is fundamental to optimizing a lead compound into a viable drug candidate.

Target Diverse Biological Systems: The benzonitrile scaffold is present in compounds targeting a wide array of diseases. mdpi.comchemistryjournal.netekb.eg This versatility suggests that novel derivatives of this compound could be screened against various biological targets to uncover new therapeutic potential.

Future Perspectives and Grand Challenges in 3 Acetyl 2 Methylbenzonitrile Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of 3-Acetyl-2-methylbenzonitrile is the development of efficient and environmentally benign synthetic methodologies. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives that enhance atom economy and reduce environmental impact.

Key Research Objectives:

Catalytic C-H Functionalization: Directing the acetylation of 2-methylbenzonitrile through catalytic C-H activation would represent a significant advancement, eliminating the need for pre-functionalized starting materials.

Flow Chemistry Approaches: Continuous flow processes offer improved safety, scalability, and reproducibility for the synthesis of nitrile-containing compounds. rsc.orgrsc.org Developing a flow synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production. rsc.orgrsc.org

Cyanide-Free Synthesis: Exploring cyanide-free routes to introduce the nitrile group is a critical area for sustainable chemistry. rsc.org Methods such as the van Leusen reaction, which converts ketones to nitriles using TosMIC, could be adapted for the synthesis of related benzonitriles in a continuous flow setup. rsc.orgrsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Investigating photocatalytic methods for the construction of the this compound scaffold could lead to milder and more selective reaction conditions.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic C-H FunctionalizationHigh atom economy, reduced wasteRegioselectivity, catalyst development
Flow ChemistryEnhanced safety, scalability, reproducibilityOptimization of reaction parameters
Cyanide-Free SynthesisAvoids highly toxic reagentsAvailability of suitable precursors
PhotocatalysisMild reaction conditions, high selectivityCatalyst design, substrate scope

Unveiling Novel Reactivity Patterns and Unexplored Transformations

The bifunctional nature of this compound, possessing both an electrophilic acetyl group and a versatile nitrile moiety, opens the door to a wide array of chemical transformations. A significant challenge will be to selectively address one functional group in the presence of the other and to explore tandem reactions that utilize both.

Areas for Exploration:

Selective Reductions and Oxidations: Developing methods to selectively reduce the ketone to an alcohol or the nitrile to an amine, or to oxidize the methyl group, would provide access to a diverse range of derivatives.

Heterocycle Synthesis: The 1,3-relationship of the acetyl and nitrile groups makes this compound an attractive precursor for the synthesis of various heterocyclic systems, such as quinolines and other fused ring structures.

Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Polymer Chemistry: The nitrile group can participate in cyclotrimerization reactions to form highly stable 1,3,5-triazine (B166579) rings, suggesting the potential for this compound as a monomer in the synthesis of thermally resistant polymers.

Advancements in Predictive Computational Chemistry for this compound

Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in accelerating research on this compound. Predictive modeling can provide valuable insights into the molecule's properties and reactivity, guiding experimental design and saving significant laboratory resources.

Computational Research Goals:

Spectroscopic and Electronic Properties: DFT calculations can predict spectroscopic data (NMR, IR) to aid in characterization and provide a deeper understanding of the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO). researchgate.net

Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of potential reactions, identify transition states, and predict reaction outcomes and selectivities.

Prediction of Material Properties: For applications in materials science, computational models can predict properties such as thermal stability, electronic conductivity, and optical characteristics of polymers and other materials derived from this compound.

Virtual Screening for Biological Activity: While outside the immediate scope of synthetic and materials chemistry, computational docking studies could explore the potential interactions of this compound derivatives with biological targets, opening avenues for medicinal chemistry applications.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of spectroscopic data, electronic structure, and reaction mechanisms
Molecular Dynamics (MD)Simulation of polymer chain interactions and bulk material properties
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)Correlation of molecular structure with physical, chemical, or biological properties

Integration of this compound into Emerging Chemical Technologies

The unique structure of this compound makes it a candidate for integration into a variety of cutting-edge chemical technologies. A grand challenge will be to identify and develop applications where its specific properties offer a distinct advantage.

Potential Technological Applications:

Organic Electronics: Benzonitrile (B105546) derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific substitution pattern of this compound could be tuned to achieve desired electronic and photophysical properties.

Functional Polymers: As mentioned, the potential for polymerization through the nitrile group could lead to the development of specialty polymers with high thermal stability and tailored mechanical properties.

Photocatalysis: The aromatic ketone moiety suggests that this compound or its derivatives could act as photosensitizers in photocatalytic reactions. beilstein-journals.org

Chemical Sensing: The combination of a polar nitrile group and a reactive ketone could be exploited in the design of chemosensors for the detection of specific analytes.

Multidisciplinary Research Initiatives Involving this compound

Realizing the full potential of this compound will necessitate collaborative efforts across various scientific disciplines. A significant challenge is to foster communication and collaboration between synthetic chemists, materials scientists, computational chemists, and engineers.

Examples of Multidisciplinary Initiatives:

Synthetic Chemistry and Materials Science: Collaboration between synthetic chemists developing new derivatives of this compound and materials scientists testing their properties in applications such as polymers and organic electronics.

Experimental and Computational Chemistry: A synergistic approach where computational chemists predict reaction outcomes and material properties, which are then validated by experimentalists, creating an efficient feedback loop for discovery.

Chemistry and Chemical Engineering: Chemical engineers can play a crucial role in scaling up the synthesis of this compound and its derivatives using technologies like flow chemistry, making them more accessible for industrial applications. rsc.orgrsc.org

Chemistry and Biology/Medicine: While direct biological applications are yet to be explored, the benzonitrile motif is present in numerous pharmaceuticals. nih.govresearchgate.net Interdisciplinary research could uncover potential bioactivities of this compound derivatives. cefacilinasbiotics.comgoogle.comgoogle.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzonitrile derivatives like 3-Acetyl-2-methylbenzonitrile?

  • Benzonitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 3-(ferrocenylmethylamino)benzonitrile analogs are prepared by reacting quaternary ammonium salts (e.g., ferrocenylmethyltrimethylammonium iodide) with aminobenzonitriles under basic conditions, yielding high-purity products . Key steps include optimizing reaction time, temperature, and stoichiometry to maximize yield. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry ensures structural confirmation.

Q. What safety protocols are critical when handling nitrile-containing compounds in the laboratory?

  • Nitriles require strict exposure controls due to potential toxicity. Recommendations include:

  • Using fume hoods and sealed reaction systems to minimize inhalation risks.
  • Wearing PPE such as nitrile gloves, face shields, and full-coverage lab coats .
  • Implementing emergency wash stations and regular hygiene practices (e.g., handwashing post-handling) .

Q. Which analytical techniques are most effective for verifying the purity and structure of substituted benzonitriles?

  • High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>97% by GC or HPLC) . Structural elucidation relies on spectroscopic methods:

  • NMR : Assigns substituent positions (e.g., acetyl and methyl groups in this compound).
  • IR Spectroscopy : Confirms nitrile (C≡N) and carbonyl (C=O) functional groups .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during the characterization of benzonitrile derivatives?

  • Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or crystallographic variations. Strategies include:

  • Crystallographic Analysis : Resolve structural ambiguities via X-ray diffraction (e.g., bond angles and torsion angles in 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile) .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra .
  • Cross-Validation : Use multiple techniques (e.g., 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC}) to confirm assignments .

Q. What experimental design considerations optimize reaction yields in benzonitrile synthesis?

  • Yield optimization involves:

  • Catalyst Screening : Evaluate bases (e.g., K2_2CO3_3) or transition-metal catalysts for efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Temperature Gradients : Controlled heating (e.g., reflux at 80°C) minimizes side reactions .
    • Advanced approaches include flow chemistry for scalability and in situ monitoring via FTIR .

Q. How can substituent effects (e.g., electron-withdrawing groups) influence the reactivity of benzonitrile derivatives?

  • Electron-withdrawing groups (e.g., -CN, -COCH3_3) deactivate the aromatic ring, directing electrophilic substitutions to meta/para positions. For example:

  • Acetyl groups in this compound may stabilize intermediates via resonance, altering reaction pathways .
  • Comparative studies with analogs (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) reveal steric and electronic impacts on catalytic hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.